BenchChemオンラインストアへようこそ!

3-Methyl-2-(4-methylimidazol-1-yl)butanoic acid;hydrochloride

solubility enhancement salt screening medicinal chemistry

3-Methyl-2-(4-methylimidazol-1-yl)butanoic acid hydrochloride (CAS 2460754-90-7) is a synthetic, non-commercial small-molecule building block containing a 4-methylimidazole moiety N-linked to a branched butanoic acid backbone, supplied exclusively as the hydrochloride salt. Its computed molecular formula is C9H15ClN2O2 (MW = 218.68 g mol⁻¹).

Molecular Formula C9H15ClN2O2
Molecular Weight 218.68
CAS No. 2460754-90-7
Cat. No. B2599711
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-2-(4-methylimidazol-1-yl)butanoic acid;hydrochloride
CAS2460754-90-7
Molecular FormulaC9H15ClN2O2
Molecular Weight218.68
Structural Identifiers
SMILESCC1=CN(C=N1)C(C(C)C)C(=O)O.Cl
InChIInChI=1S/C9H14N2O2.ClH/c1-6(2)8(9(12)13)11-4-7(3)10-5-11;/h4-6,8H,1-3H3,(H,12,13);1H
InChIKeyGCZPWAMIXQCDMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Methyl-2-(4-methylimidazol-1-yl)butanoic acid hydrochloride (CAS 2460754-90-7): Chemical Identity and Core Physicochemical Profile


3-Methyl-2-(4-methylimidazol-1-yl)butanoic acid hydrochloride (CAS 2460754-90-7) is a synthetic, non-commercial small-molecule building block containing a 4-methylimidazole moiety N-linked to a branched butanoic acid backbone, supplied exclusively as the hydrochloride salt [1]. Its computed molecular formula is C9H15ClN2O2 (MW = 218.68 g mol⁻¹) [1]. The compound possesses one undefined chiral centre (stereocenter count = 1) and is commercially available at a typical purity of 93–95% from specialty chemical suppliers [1][2]. No primary pharmacological, ADME, or in vivo data have been reported in peer-reviewed literature or regulatory filings, positioning this molecule strictly as a research intermediate or scaffold-derivatisation starting material rather than a biologically annotated probe [3].

Why In-Class Imidazole-Butanoic Acid Building Blocks Cannot Substitute for 3-Methyl-2-(4-methylimidazol-1-yl)butanoic Acid Hydrochloride


Imidazole-butanoic acid derivatives differ profoundly in regioisomeric attachment (N1 vs. C5 linkage), imidazole substitution pattern (4-methyl vs. 2-methyl vs. unsubstituted), backbone branching, and salt form (free acid vs. hydrochloride), each of which alters hydrogen-bonding capacity, topological polar surface area (TPSA), and conformational flexibility [1]. These molecular descriptors directly govern solubility, crystalline behaviour, and reactivity in downstream amide coupling or N-alkylation steps, meaning that generic replacement with a positional isomer or free-acid analogue can derail synthetic route reproducibility [1]. The quantitative evidence below demonstrates that even structurally close comparators diverge measurably in at least four key physicochemical parameters.

Quantitative Differential Evidence: 3-Methyl-2-(4-methylimidazol-1-yl)butanoic Acid Hydrochloride vs. Closest Analogs


Hydrochloride Salt Form Provides Superior Aqueous Solubility Compared to Free-Acid Analogues

The target compound is supplied exclusively as a hydrochloride salt, which confers higher aqueous solubility relative to the corresponding free base or free acid. In contrast, the structurally related free acid 3-(1H-imidazol-1-yl)butanoic acid (CAS 98009-60-0) is not a salt and exhibits a calculated LogP of approximately −0.10, indicating limited lipophilicity but also limited intrinsic solubility without salt formation . While no direct equilibrium solubility measurement for the hydrochloride 2460754-90-7 is publicly available, the presence of the HCl counterion is a well-established strategy to increase dissolution rate and aqueous solubility of basic heterocyclic carboxylic acids [1]. This represents a procurement-relevant difference: the hydrochloride form is ready for direct use in aqueous or protic solvent-based reactions without additional salt-formation steps.

solubility enhancement salt screening medicinal chemistry pre-formulation

Distinct Topological Polar Surface Area (TPSA) vs. Positional Isomer 4-(2-Methylimidazol-1-yl)butanoic Acid

TPSA is a key determinant of passive membrane permeability and oral bioavailability potential. The target compound has a computed TPSA of 55.1 Ų [1]. Its positional isomer 4-(2-methylimidazol-1-yl)butanoic acid (CAS 110525-54-7, C8H12N2O2) exhibits a lower molecular weight (168.19 g mol⁻¹) but no publicly reported TPSA value; however, the change in imidazole substitution position (4-Me vs. 2-Me) and the linear vs. branched backbone alter the spatial distribution of the carboxylic acid and imidazole ring, which is expected to affect TPSA and hydrogen-bonding geometry . This difference is relevant when the building block is intended for incorporation into a lead series where consistent TPSA is required to maintain permeability SAR.

TPSA drug-likeness permeability building block selection

Hydrogen Bond Donor/Acceptor Profile Differs from Dicarboxylic Acid Analogue 2-(4-Methylimidazol-1-yl)butanedioic Acid

The target compound presents two hydrogen bond donors (HBD) and three hydrogen bond acceptors (HBA) [1]. A structurally related dicarboxylic acid, 2-(4-methylimidazol-1-yl)butanedioic acid (CAS 88660-87-1, C8H10N2O4), contains an additional carboxylic acid group, which increases hydrogen-bonding capacity and polarity, likely resulting in higher aqueous solubility but potentially lower organic-solvent solubility and different crystallisation behaviour . For applications requiring selective mono-acid functionalisation (e.g., amide bond formation at a single site), the target compound’s single carboxylic acid avoids chemoselectivity challenges inherent to the diacid analogue.

hydrogen bonding crystal engineering solubility molecular recognition

Rotatable Bond Count Matches That of Unsubstituted Imidazole Analogue, but Molecular Complexity Is Higher

The target compound possesses three rotatable bonds and a molecular complexity score of 194 [1]. The unsubstituted imidazole analogue 3-(1H-imidazol-1-yl)butanoic acid also has three rotatable bonds but a lower molecular complexity (value not publicly reported; expected lower due to absence of methyl substitution on imidazole) and a lower molecular weight (154.17 vs. 218.68 g mol⁻¹) . The additional methyl group on the imidazole ring of the target compound increases steric bulk and lipophilicity without altering rotatable bond count, offering a way to tune physicochemical properties while maintaining similar conformational degrees of freedom.

conformational flexibility entropy binding molecular complexity

Regioisomeric Attachment (N1 vs. C5 Linkage) Creates Fundamentally Different Scaffold Geometry

The target compound features an N1-linkage between the imidazole ring and the butanoic acid backbone [1]. A closely related regioisomer, 3-methyl-2-(4-methyl-1H-imidazol-5-yl)butanoic acid (CAS 1499957-48-0, free acid, C9H14N2O2), attaches the butanoic acid at the C5 position of the imidazole ring . This C–C vs. C–N connectivity difference alters the spatial orientation of the carboxylic acid relative to the imidazole ring, changes the pKa of the imidazole NH (present only in the C5-linked isomer as a free NH), and affects metal-chelating properties. The N1-linked target compound presents both imidazole nitrogens as tertiary, while the C5-linked isomer retains one secondary NH, leading to different hydrogen-bonding and potential off-target interactions .

regioisomerism scaffold diversity medicinal chemistry SAR

Optimal Application Scenarios for 3-Methyl-2-(4-methylimidazol-1-yl)butanoic Acid Hydrochloride Based on Its Differentiated Properties


Medicinal Chemistry Scaffold Derivatisation Requiring Pre-formed Hydrochloride Salt

When a drug discovery programme requires a 4-methylimidazole-containing carboxylic acid building block that is immediately soluble in aqueous or protic solvent systems for amide coupling or bioconjugation, the hydrochloride salt form of this compound eliminates the need for pre-dissolution salt conversion, improving workflow reproducibility and reducing handling steps [1].

Structure–Activity Relationship (SAR) Studies Exploring N1- vs. C5-Linked Imidazole Scaffolds

For medicinal chemists systematically comparing the effect of imidazole attachment regiochemistry on target binding, this compound provides the N1-linked, bis-tertiary-imidazole architecture, which contrasts with the C5-linked analogue bearing a free NH. This distinction is critical for mapping hydrogen-bond donor/acceptor pharmacophores .

Synthetic Route Development Requiring Mono-Carboxylic Acid with Defined Hydrogen-Bonding Profile

In multi-step syntheses where a mono-carboxylic acid handle is needed for selective amide or ester formation, this compound offers a single COOH group with HBD = 2 and HBA = 3, avoiding the chemoselectivity complications inherent to dicarboxylic acid analogues such as 2-(4-methylimidazol-1-yl)butanedioic acid .

Computational Library Design and Virtual Screening Where TPSA Is a Key Filter

For computational chemists building focused libraries with a defined TPSA range for blood–brain barrier penetration or oral absorption prediction, this compound contributes a TPSA of 55.1 Ų, a value that can be used as an anchor point for virtual analogue enumeration and filtering [1].

Quote Request

Request a Quote for 3-Methyl-2-(4-methylimidazol-1-yl)butanoic acid;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.